1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine
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Overview
Description
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine: is an organic compound that belongs to the class of hydrazines. This compound is characterized by the presence of two phenyl groups and a pyridin-2-ylmethyl group attached to a hydrazine moiety. Hydrazines are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of pyridin-2-ylmethylamine with benzophenone hydrazone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Phenyl and Pyridinyl Compounds: Formed through substitution reactions.
Scientific Research Applications
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its
Properties
CAS No. |
32812-35-4 |
---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1,2-diphenyl-1-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H17N3/c1-3-9-16(10-4-1)20-21(18-12-5-2-6-13-18)15-17-11-7-8-14-19-17/h1-14,20H,15H2 |
InChI Key |
OLZRBNFRDDLQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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